1,2-Bis(bromomethyl)tetrafluorobenzene
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Overview
Description
1,2-Bis(bromomethyl)tetrafluorobenzene is an organic compound with the molecular formula C8H4Br2F4 This compound is characterized by the presence of two bromomethyl groups and four fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(bromomethyl)tetrafluorobenzene typically involves the bromination of tetrafluorobenzene derivatives. One common method is the bromination of 1,2,3,4-tetrafluorobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(bromomethyl)tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the bromomethyl groups.
Oxidation: Products include carboxylic acids and other oxidized compounds.
Reduction: Products include methyl-substituted derivatives and other reduced forms.
Scientific Research Applications
1,2-Bis(bromomethyl)tetrafluorobenzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1,2-Bis(bromomethyl)tetrafluorobenzene involves its interaction with various molecular targets. The bromomethyl groups can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophiles. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluoro-1,4-bis(bromomethyl)benzene
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
- 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene
Uniqueness
1,2-Bis(bromomethyl)tetrafluorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both bromomethyl and fluorine groups makes it a versatile compound for various synthetic applications .
Properties
IUPAC Name |
1,2-bis(bromomethyl)-3,4,5,6-tetrafluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F4/c9-1-3-4(2-10)6(12)8(14)7(13)5(3)11/h1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCASPAMMMTVHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)CBr)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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